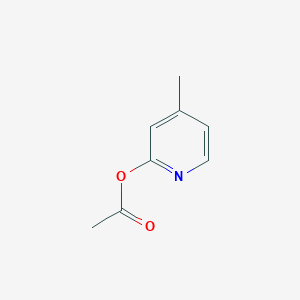

2-Acetoxy-4-methylpyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a basic heterocyclic organic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org The pyridine ring is a fundamental structural motif present in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Pyridine derivatives are a class of compounds that feature this core structure and are of paramount importance in chemical research. Their utility spans from being foundational building blocks in the synthesis of complex molecules to acting as key intermediates in the production of drugs and fine chemicals. smolecule.comtsijournals.com

The versatility of pyridine derivatives stems from the reactivity of the pyridine ring and the diverse functionalities that can be introduced. The nitrogen atom influences the electronic distribution in the ring, making it susceptible to various chemical transformations. askfilo.com Researchers have developed numerous synthetic methods to create substituted pyridines with specific electronic and steric properties tailored for particular applications. organic-chemistry.orgorganic-chemistry.org For example, 2-substituted pyridine derivatives are frequently found in natural products and are crucial in medicinal chemistry. rsc.org The functionalization of the pyridine ring is a critical process in organic chemistry, leading to compounds with a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. smolecule.comnih.govresearchgate.net

Importance of Acylated Heterocyclic Compounds in Organic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, represent the largest and most varied family of organic compounds. msu.educem.com When these heterocyclic structures are modified by the introduction of an acyl group (R-C=O), they are known as acylated heterocyclic compounds. This functionalization is a significant strategy in organic synthesis.

The process of acylation, particularly acetylation (the introduction of an acetyl group, -COCH₃), is a powerful tool for modifying the chemical properties of heterocyclic molecules. Acetylated aromatic heterocycles, including derivatives of furan, thiophene, pyrrole, and pyridine, are highly valuable intermediates for producing fine chemicals such as pharmaceuticals and flavoring agents. tsijournals.com The introduction of an acetoxy group (-OCOCH₃), as seen in pyridine acetates, imparts specific reactivity to the molecule. This group can act as a leaving group in nucleophilic substitution reactions or be hydrolyzed to yield hydroxyl derivatives, thereby providing a pathway to a wide range of other functionalized compounds. smolecule.com This versatility makes acylated heterocycles indispensable building blocks for constructing more complex molecular architectures, particularly in the development of new therapeutic agents. smolecule.comcem.com

Contextualizing 2-Acetoxy-4-methylpyridine within Peroxy Acid Chemistry

Peroxy acids (or peracids) are well-established oxidizing agents in organic synthesis, notably used for the epoxidation of alkenes and the Baeyer-Villiger oxidation of ketones. dss.go.th In the realm of heterocyclic chemistry, peroxy acids like peracetic acid or m-Chloroperbenzoic Acid (mCPBA) are primarily employed for the oxidation of nitrogen-containing heterocycles. researchgate.net

The reaction of a pyridine derivative with a peroxy acid typically results in the formation of the corresponding Pyridine N-oxide. researchgate.netorgsyn.org This reaction involves the electrophilic transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. The resulting N-oxides are versatile intermediates themselves. For instance, Pyridine N-oxides can react with reagents like acetic anhydride (B1165640) in a reaction that can lead to the introduction of a substituent at the 2-position of the pyridine ring, which can include an acetoxy group. organic-chemistry.org

While peroxy acids are integral to the synthesis of pyridine N-oxides, which can be precursors to acetoxypyridine derivatives, a direct and established role for this compound within peroxy acid chemistry is not prominently documented in scientific literature. Its primary relevance is as a synthetic intermediate whose own synthesis may involve pathways originating from N-oxides formed via peroxy acid oxidation.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-methylpyridin-2-yl) acetate (B1210297) |

| CAS Number | 108168-80-5 lookchem.com |

| Molecular Formula | C₈H₉NO₂ smolecule.com |

| Molecular Weight | 151.16 g/mol smolecule.com |

| Physical State | Solid (predicted) smolecule.com |

| Melting Point | Predicted near 35°C smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

(4-methylpyridin-2-yl) acetate |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-9-8(5-6)11-7(2)10/h3-5H,1-2H3 |

InChI Key |

YOEHBALNPKEREQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetoxy 4 Methylpyridine

Established Synthetic Pathways for 2-Acetoxy-4-methylpyridine

The introduction of an acetoxy group onto the pyridine (B92270) ring can be achieved through various synthetic strategies. Direct acylation of the 4-methylpyridine (B42270) precursor stands out as a primary method.

Exploration of Alternative Synthetic Routes for Pyridine Acetates

While direct C-H acylation is a primary route, other synthetic strategies for accessing pyridine acetates exist. These can include:

Nucleophilic Aromatic Substitution (SNAr): This approach would involve the displacement of a suitable leaving group (e.g., a halide) at the 2-position of a 4-methylpyridine derivative by an acetate (B1210297) nucleophile. The success of this method is dependent on the presence of an activating group on the pyridine ring.

From Pyridine N-oxides: Pyridine N-oxides can be activated and subsequently reacted with nucleophiles. Treatment of a 4-methylpyridine N-oxide with an activating agent followed by the addition of an acetate source could potentially yield the desired product.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-O bonds. A strategy involving the coupling of a 2-halo-4-methylpyridine with an acetate salt in the presence of a suitable palladium catalyst and ligand could be envisioned.

Regioselectivity and Stereochemical Control in Pyridine Ring Functionalization

The functionalization of the pyridine ring is governed by the inherent electronic properties of the heterocycle. The nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3- and 5-positions. Conversely, for nucleophilic attack, the 2-, 4-, and 6-positions are activated.

In the context of the direct acylation of 4-methylpyridine to form this compound, the regioselectivity is a key consideration. The methyl group at the 4-position is an electron-donating group, which can influence the electron density of the pyridine ring. However, the directing effect of the nitrogen atom typically dominates.

Several factors influence the regioselectivity of C-H functionalization on the pyridine ring:

Electronic Effects: The inherent electron-deficient nature of the pyridine ring at the 2, 4, and 6-positions makes them susceptible to nucleophilic attack or reactions proceeding through radical intermediates.

Steric Hindrance: The presence of the methyl group at the 4-position can sterically hinder attack at the adjacent 3- and 5-positions, potentially favoring functionalization at the less hindered 2- and 6-positions.

Directing Groups: In some synthetic strategies, a directing group can be temporarily installed on the pyridine ring or the substrate to force the reaction to occur at a specific position.

Reaction Mechanism: The mechanism of the specific C-H functionalization reaction plays a crucial role. For instance, reactions involving radical intermediates may exhibit different regioselectivity compared to those proceeding through a concerted metalation-deprotonation pathway.

For the direct acylation of 4-methylpyridine, the reaction is generally expected to favor the 2-position due to the electronic influence of the ring nitrogen. The 4-methyl group is unlikely to alter this inherent preference significantly. As this reaction does not create a new chiral center, stereochemical control is not a factor in this specific transformation.

Factors Governing Positional Isomer Formation during Acylation

The acylation of 4-methylpyridine to yield this compound is not a direct electrophilic substitution on the pyridine ring. Pyridines are electron-deficient and typically undergo acylation first at the nitrogen atom to form an N-acylpyridinium salt. This intermediate is highly reactive and central to determining the final position of the acetyl group. The formation of positional isomers is governed by a combination of electronic and steric effects, as well as the specific synthetic strategy employed.

Electronic Effects: The pyridine nitrogen is the most nucleophilic site, leading to the formation of the N-acylpyridinium intermediate. This N-acylation dramatically alters the electronic landscape of the ring, making it highly electron-deficient and susceptible to nucleophilic attack. The positions ortho (C2, C6) and para (C4) to the nitrogen are the most activated for receiving a nucleophile. In 4-methylpyridine, the C4 position is blocked, leaving the C2 and C6 positions as the primary sites for potential functionalization. The methyl group at the C4 position is a weak electron-donating group, which slightly increases the electron density of the ring system but does not override the powerful electron-withdrawing effect of the N-acylpyridinium nitrogen.

Steric Effects: Steric hindrance plays a crucial role in directing the regioselectivity of reactions involving substituted pyridines. In the case of 4-methylpyridine, the C2 and C6 positions are electronically equivalent. However, the approach of a nucleophile or the orientation of reagents can be influenced by the steric bulk of both the substituents on the ring and the reactants themselves. For acylation, while the C4-methyl group does not directly impede the C2/C6 positions, the size of the acylating agent and any associated catalysts can influence which ortho position is favored, though in this symmetrical case, they are identical. In more complex substituted pyridines, larger groups can direct incoming reagents to the less hindered position.

Reaction Mechanisms and Regiocontrol: Several synthetic routes can be envisioned, each with its own method of controlling isomer formation:

Acylation of 4-methylpyridine-N-oxide: A common strategy involves the N-oxidation of the pyridine ring. Reacting 4-methylpyridine-N-oxide with an acylating agent like acetic anhydride (B1165640) can lead to a rearrangement. Acylation occurs on the N-oxide oxygen, followed by a-sigmatropic rearrangement or nucleophilic attack, which typically delivers the acetyl group to the C2 position. This method often provides good selectivity for the 2-substituted product.

Directed Ortho Metalation (DoM): To achieve high regioselectivity, DoM is a powerful technique. This involves using a directing group on the pyridine ring to guide a strong base (like an organolithium reagent) to deprotonate an adjacent position. While 4-methylpyridine itself lacks a strong directing group, introducing one at the C3 or C5 position could selectively activate the C2 or C6 position for metalation, followed by quenching with an acetylating electrophile. This provides a highly controlled method for isomer-specific synthesis.

Nucleophilic Addition to N-Acylpyridinium Salts: The direct reaction of 4-methylpyridine with an acylating agent forms the N-acyl-4-methylpyridinium salt. Subsequent addition of a nucleophile (acting as an acetate equivalent) would preferentially occur at the C2/C6 positions. This is a foundational concept in pyridine functionalization, where the initial N-acylation activates the ring for subsequent attack.

The interplay of these factors is summarized in the table below.

| Factor | Description | Impact on Acylation of 4-Methylpyridine |

| Electronic Effects | The pyridine nitrogen is acylated first, forming an electron-deficient N-acylpyridinium ion. This activates the C2, C4, and C6 positions for nucleophilic attack. | Directs functionalization to the C2/C6 positions, as C4 is blocked by the methyl group. |

| Steric Hindrance | The physical size of substituents on the ring and the incoming reagents can block or hinder approach to certain positions. | In 4-methylpyridine, the C2 and C6 positions are sterically equivalent. However, in related, more substituted pyridines, steric factors are a key determinant of regioselectivity. |

| Reaction Pathway | The chosen synthetic method (e.g., N-oxide rearrangement, directed metalation) dictates the mechanism and intermediates, thereby controlling regioselectivity. | The pyridine N-oxide pathway is known to favor C2-acetoxylation. Directed metalation offers a highly precise but multi-step route to a single isomer. |

| Blocking Groups | A removable group can be placed at a specific position to prevent reaction at that site, directing it elsewhere. | While not strictly necessary for 2-acetoxylation of 4-methylpyridine, this is a common strategy to control isomer formation in more complex pyridine syntheses. |

Methodologies for Enantioselective or Diastereoselective Synthesis

The molecule this compound is achiral and does not have stereoisomers. Therefore, enantioselective or diastereoselective synthesis is not applicable to its direct preparation. However, these stereocontrolled methodologies are paramount for the synthesis of chiral pyridine derivatives, which are valuable scaffolds in pharmaceuticals and asymmetric catalysis. The strategies generally involve the dearomatization of the pyridine ring to create stereocenters, often using chiral catalysts or auxiliaries.

Chiral Auxiliaries: A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. In the context of pyridine chemistry, a chiral group can be attached to the nitrogen atom as part of the acylating agent. This chiral N-acylpyridinium salt then undergoes a diastereoselective nucleophilic addition, where the auxiliary directs the incoming nucleophile to one face of the pyridine ring. The auxiliary is subsequently removed, yielding an enantioenriched product. This approach has been successfully used to control the stereochemistry of additions to pyridinium (B92312) rings, generating highly functionalized, chiral piperidine (B6355638) precursors.

Asymmetric Catalysis: Modern synthetic chemistry increasingly relies on catalytic asymmetric methods to generate chiral molecules. For pyridine functionalization, several strategies have been developed:

Transition Metal Catalysis: Chiral transition metal complexes, particularly those of copper, iridium, palladium, and nickel, are widely used to catalyze the asymmetric functionalization of pyridines. These methods often involve an initial dearomatization step, such as a hydrosilylation or hydroboration, to generate a more reactive dihydropyridine (B1217469) intermediate. A chiral ligand on the metal catalyst then controls the stereochemistry of a subsequent C-C bond-forming reaction, such as an allylic alkylation or the addition of an organometallic reagent. For example, a copper-catalyzed enantioselective 1,4-dearomatization of pyridines using a chiral ligand allows for the creation of chiral dihydropyridines with high enantiomeric excess.

Organocatalysis: Chiral small molecules (organocatalysts) can also be used to catalyze the enantioselective dearomatization of pyridinium salts. For instance, chiral amines or isothiourea catalysts can activate substrates to form chiral enolates or other nucleophilic intermediates, which then add to the activated pyridinium ring in a highly stereocontrolled manner. This approach avoids transition metals and offers a powerful alternative for creating enantioenriched heterocyclic compounds.

These advanced methodologies, while not directly applicable to the synthesis of achiral this compound, represent the forefront of pyridine chemistry for creating structurally complex and stereochemically defined molecules.

| Methodology | Principle | Application in Pyridine Chemistry |

| Chiral Auxiliaries | A removable chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | A chiral acylating agent can be used to form a chiral N-acylpyridinium salt, which then undergoes diastereoselective nucleophilic addition. |

| Transition Metal Catalysis | A chiral metal-ligand complex catalyzes a reaction, transferring its chirality to the product. | Enantioselective dearomatization reactions, such as rhodium-catalyzed carbometallation or copper-catalyzed additions of Grignard reagents to N-acylpyridinium salts. |

| Organocatalysis | A chiral, metal-free small molecule catalyzes an asymmetric transformation. | Cinchona-derived primary amines or chiral isothiourea catalysts mediate the enantioselective addition of nucleophiles to activated pyridinium salts. |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of enantiomers. | While more common for resolving chiral alcohols or amines, this could theoretically be applied to resolve a racemic mixture of a chiral pyridine derivative. |

Mechanistic Elucidation of Reactions Involving 2 Acetoxy 4 Methylpyridine

Investigation of the Reaction Mechanism for 2-Acetoxy-4-methylpyridine Formation

The introduction of an acetoxy group onto the 4-methylpyridine (B42270) ring, specifically at the 2-position, is not straightforward and involves activation of the otherwise electron-deficient pyridine (B92270) system. The primary mechanisms involve modification of the pyridine nitrogen to enhance the electrophilicity of the ring.

Direct electrophilic acylation of the pyridine ring, analogous to the Friedel-Crafts acylation of benzene (B151609), is generally not a viable synthetic route. The pyridine nitrogen is a Lewis base that readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This initial N-acylation forms a pyridinium (B92312) salt, which is significantly more electron-deficient and deactivated towards further electrophilic attack on the ring carbons.

The most established and effective method for introducing an acetoxy group at the C-2 position of a pyridine ring is via the corresponding N-oxide. For this compound, the synthesis starts with the oxidation of 4-methylpyridine to 4-methylpyridine N-oxide. This N-oxide is then treated with acetic anhydride (B1165640).

The mechanism proceeds as follows:

Activation: The nucleophilic oxygen of the N-oxide attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetoxy-4-methylpyridinium intermediate and releasing an acetate (B1210297) anion.

Nucleophilic Attack: This N-acetoxy intermediate is highly activated towards nucleophilic attack. The acetate anion, generated in the first step, attacks the C-2 position (α-position) of the pyridine ring. This position is most susceptible to attack due to the electron-withdrawing nature of the N-acetoxy group.

Rearomatization: The resulting dihydropyridine (B1217469) intermediate undergoes elimination of acetic acid to restore the aromaticity of the ring, yielding the final product, this compound.

This pathway circumvents the issues of ring deactivation seen in direct electrophilic substitution and provides a reliable method for the synthesis of 2-acetoxypyridine derivatives. Studies on the reaction of 4-picoline N-oxide with acetic anhydride have provided spectroscopic evidence supporting this mechanistic pathway.

While the N-oxide route is a polar, ionic mechanism, alternative pathways involving different activating agents have been explored. One such reagent is acetyl hypofluorite (B1221730) (AcOF). The reaction of pyridine derivatives with acetyl hypofluorite provides a direct method for C-H activation and subsequent acetoxylation at the 2-position under mild conditions. researchgate.net

The proposed mechanism is not a classic radical chain reaction but rather involves powerful electrophilic activation. Acetyl hypofluorite is thought to act as a source of a potent electrophile (formally F⁺ or a complex thereof).

Electrophilic Activation: The reaction is initiated by the interaction of the highly electrophilic fluorine end of acetyl hypofluorite with the pyridine nitrogen. This activation dramatically increases the electrophilicity of the pyridine ring, particularly at the α-positions (C-2 and C-6).

Nucleophilic Attack by Acetoxy Group: The acetoxy moiety, acting as a nucleophile, then attacks the activated C-2 position of the pyridine ring.

Elimination: Subsequent elimination of hydrogen fluoride (B91410) (HF) from the intermediate leads to the formation of the this compound product and regenerates the aromatic system.

This method is notable for its ability to functionalize the normally unreactive pyridine backbone in good yields. researchgate.net Research has shown this reaction to be effective for a range of polypyridine systems, including bipyridine and phenanthroline derivatives. researchgate.net

Mechanistic Studies of this compound as a Reagent

Beyond its synthesis, this compound can itself function as a reagent in organic transformations, primarily as a donor of an acetyl group.

This compound can act as an acetyl transfer agent, a role analogous to how N-acylpyridinium salts function in catalysis. The generally accepted mechanism for acyl transfer from such species involves the generation of a highly reactive acylpyridinium cation.

When this compound is used as an acetylating agent, the mechanism is believed to proceed as follows:

Generation of the Acylpyridinium Ion: In the presence of a nucleophile (e.g., an alcohol, ROH), the reaction is initiated by the attack of the nucleophile on the acetyl carbonyl carbon.

Leaving Group Departure: The 4-methyl-2-pyridone moiety acts as the leaving group, facilitated by the stability of the resulting pyridone structure.

Acetyl Transfer: This process results in the formation of the acetylated nucleophile (R-OAc) and 4-methyl-2-pyridone.

The efficiency of this transfer is dependent on the nucleophilicity of the substrate and the reaction conditions. While less common than using acyl halides or anhydrides with a catalytic amount of a pyridine base (like DMAP), the use of acetoxypyridines as direct acylating agents has been documented. For instance, 3-acetoxypyridine (B97638) has been shown to function as an acylating agent for hydroxyl groups under certain nickel-catalyzed cross-dehydrogenative coupling conditions. acs.org This supports the principle that the acetoxy group on the pyridine ring is transferable.

The direct participation of this compound as a key reagent within an oxidative catalytic cycle is not extensively documented in the scientific literature. Its primary roles are in formation and as an acyl donor. However, the broader class of pyridine derivatives is central to many oxidative processes, typically as ligands that modulate the reactivity of a metal catalyst.

For example, in palladium-catalyzed aerobic oxidative reactions, pyridine is a common ligand. acs.org The mechanism of these reactions often involves a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle. In a typical oxidative coupling reaction, pyridine ligands can:

Stabilize the palladium catalyst in various oxidation states.

Influence the rate and selectivity of C-H activation steps.

Facilitate the re-oxidation of the reduced palladium species (e.g., Pd(0)) by the terminal oxidant (often O₂), thereby regenerating the active catalyst. acs.org

While 4-methylpyridine itself can be a substrate for gas-phase catalytic oxidation to produce compounds like isonicotinic acid, this involves the transformation of the molecule, not its participation as a reagent in an oxidative process. mdpi.comresearchgate.net

Therefore, while the pyridine scaffold is integral to many oxidative mechanisms as a ligand, a specific mechanistic role for this compound itself as an oxidant or a redox-active reagent is not a well-established concept. Any such role would be highly specialized and is not represented by a general mechanistic paradigm.

Applications of 2 Acetoxy 4 Methylpyridine in Advanced Organic Synthesis

2-Acetoxy-4-methylpyridine as a Synthetic Precursor

Extensive searches for the use of this compound as a starting material for the synthesis of other molecules yielded no specific results.

Utilization in Acylation Reactions

The potential for this compound to act as an acylating agent, transferring an acetyl group to other molecules, has not been described in the reviewed literature.

Theoretical and Computational Chemistry Studies of 2 Acetoxy 4 Methylpyridine

Quantum Chemical Characterization of Electronic Structure and Reactivity

To date, no specific studies detailing the quantum chemical characterization of 2-Acetoxy-4-methylpyridine have been found. Such an analysis would typically involve Density Functional Theory (DFT) or other ab initio methods to determine the molecule's properties.

Molecular Orbital Theory Analysis (HOMO-LUMO)

A molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, has not been reported for this compound. This information is crucial for understanding the compound's kinetic stability and chemical reactivity. Without dedicated computational calculations, a data table of these values cannot be generated.

Electrostatic Potential Mapping and Charge Distribution

Specific electrostatic potential maps and detailed charge distribution analyses for this compound are not available. These studies are essential for identifying the electrophilic and nucleophilic sites within the molecule, which in turn helps in predicting its interaction with other chemical species.

Computational Modeling of Reaction Pathways

There is a lack of published research on the computational modeling of reaction pathways involving this compound.

Transition State Characterization for Synthesis Reactions

No computational studies characterizing the transition states for the synthesis reactions of this compound have been identified. This type of research is vital for understanding the kinetics and mechanism of its formation.

Mechanistic Probing of this compound-Mediated Transformations

Similarly, there are no available computational studies that probe the mechanisms of transformations where this compound acts as a mediator or reactant.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) or other predictive studies focusing on the structure-reactivity relationships of this compound are absent from the scientific literature.

Advanced Analytical Methodologies for 2 Acetoxy 4 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 2-Acetoxy-4-methylpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unequivocal confirmation of the molecule's connectivity.

In ¹H NMR, the protons on the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns. The proton at the C6 position is typically the most deshielded due to its proximity to the electronegative nitrogen atom. The protons at C3 and C5 will also show characteristic shifts, influenced by the acetoxy and methyl groups. The methyl protons of the acetoxy group appear as a sharp singlet, typically in the range of δ 2.2-2.4 ppm, while the pyridine's C4-methyl protons also produce a singlet, usually at a slightly different chemical shift, around δ 2.3-2.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the acetoxy group is readily identifiable by its characteristic downfield shift (typically δ 168-172 ppm). The carbons of the pyridine ring appear in the aromatic region (δ 120-160 ppm), with the C2 carbon, bonded to the oxygen of the acetoxy group, showing the most significant downfield shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign proton and carbon signals and confirm the connectivity between them.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ Predicted values are based on established substituent effects on the pyridine ring system.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~155.0 |

| C3 | ~6.95 | ~122.5 |

| C4 | - | ~148.0 |

| C5 | ~6.85 | ~120.0 |

| C6 | ~8.20 | ~149.5 |

| 4-CH₃ | ~2.40 | ~21.0 |

| Acetyl CH₃ | ~2.30 | ~20.5 |

| Acetyl C=O | - | ~169.0 |

Mass Spectrometry (MS) for Isotopic Pattern and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺) can be determined, which confirms the compound's elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. A primary and highly characteristic fragmentation pathway for this molecule involves the loss of the acetyl group. This can occur via two principal mechanisms:

Loss of ketene (B1206846) (CH₂=C=O): A neutral loss of 42 Da from the molecular ion leads to the formation of the corresponding 2-hydroxy-4-methylpyridine (B87338) radical cation.

Formation of an acylium ion: Cleavage of the C-O bond can result in the formation of a stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is often observed as a prominent peak in the spectrum of acetate (B1210297) esters. libretexts.org

Subsequent fragmentation of the pyridine ring can also occur, leading to smaller charged fragments. The isotopic pattern, particularly the M+1 peak arising from the natural abundance of ¹³C, can be analyzed to further support the assigned molecular formula. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Molecular Weight of C₈H₉NO₂ is 151.16 g/mol .

| m/z Value | Predicted Fragment Ion | Description |

| 151 | [C₈H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 109 | [M - C₂H₂O]⁺ | Loss of neutral ketene (42 Da) |

| 94 | [M - C₂H₂O - CH₃]⁺ | Loss of ketene followed by loss of a methyl radical |

| 43 | [CH₃CO]⁺ | Acetylium ion (often a base peak) |

X-ray Crystallography for Solid-State Structure Elucidation and Absolute Stereochemistry

X-ray crystallography provides the most definitive structural information for a compound by mapping the precise arrangement of atoms in a single crystal. This technique can determine bond lengths, bond angles, and intermolecular interactions in the solid state.

For this compound, a single-crystal X-ray diffraction study would be expected to reveal a largely planar pyridine ring. The acetoxy group would be attached to the C2 position, and its conformation (the dihedral angle between the plane of the ester group and the pyridine ring) would be determined. Crystal structures of related 4-methylpyridine (B42270) derivatives show that these molecules often pack in the solid state through π-π stacking interactions between the aromatic pyridine rings. nasa.gov

While this compound itself is achiral, this technique is crucial for derivatives that possess stereocenters, as it can be used to determine the absolute stereochemistry.

Table 3: Typical Crystallographic Parameters for 4-Methylpyridine Derivatives Data derived from known structures of related compounds. nasa.govamanote.com

| Parameter | Typical Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c, C2/c, Pbca, etc. |

| C-N bond length (ring) | ~1.34 Å |

| C-C bond length (ring) | ~1.39 Å |

| C=O bond length | ~1.20 Å |

| C-O bond length (ester) | ~1.35 Å (C-O), ~1.45 Å (O-C) |

| Intermolecular Forces | π-π stacking, van der Waals forces |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to assess its purity. These methods are complementary and provide a characteristic vibrational fingerprint. researchgate.net

The IR and Raman spectra of this compound are dominated by several key vibrations. The most prominent and diagnostically useful band is the carbonyl (C=O) stretching vibration of the ester group, which is expected to appear as a strong absorption in the IR spectrum around 1760-1770 cm⁻¹. The C-O stretching vibrations of the ester will also produce strong bands, typically in the 1200-1300 cm⁻¹ region.

Vibrations associated with the substituted pyridine ring occur in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. pw.edu.plelixirpublishers.com The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of bands that is unique to the molecule and can be used for identification by comparison with a reference spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~2980-2920 | Aliphatic C-H Stretch (Methyl) | IR, Raman |

| ~1765 | Ester C=O Stretch | IR (Strong) |

| ~1600, ~1470 | Pyridine Ring C=C and C=N Stretches | IR, Raman |

| ~1370 | CH₃ Bending | IR, Raman |

| ~1220 | Ester C-O Stretch | IR (Strong) |

Future Research Directions and Perspectives on 2 Acetoxy 4 Methylpyridine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of 2-acetoxy-4-methylpyridine traditionally relies on conventional methods that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles to create more sustainable and environmentally benign processes. unibo.itmdpi.com Research in this area will likely target several key aspects of the synthesis, from the choice of solvents and catalysts to the energy sources used to drive reactions.

Key green approaches could include:

Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or ionic liquids. A water-EtOH mixture has been shown to be effective in the green synthesis of other heterocyclic compounds. nih.gov

Sustainable Catalysts: Moving away from stoichiometric reagents towards catalytic systems. This includes the use of biocatalysts, solid acid catalysts, or organocatalysts like pyridine-2-carboxylic acid, which can exhibit dual acid-base behavior and are often recyclable. nih.govelsevierpure.com

Alternative Energy Sources: Employing microwave irradiation or ultrasonication to accelerate reaction rates, often leading to higher yields and shorter reaction times with reduced energy consumption. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Processes with high atom economy are inherently more efficient and sustainable. nih.gov

The successful implementation of these strategies will not only reduce the environmental footprint of this compound production but also enhance process safety and efficiency. scitube.io

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Traditional Method Component | Potential Green Alternative | Anticipated Benefits |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Chloroform, DMF) | Water, Ethanol, Water-Ethanol mixtures, Ionic Liquids | Reduced toxicity, lower environmental impact, improved safety. nih.gov |

| Catalyst | Stoichiometric strong acids or bases | Recyclable solid acids, organocatalysts, enzymes | Reduced waste, catalyst reusability, milder reaction conditions. nih.govelsevierpure.com |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Faster reaction times, lower energy consumption, improved yields. mdpi.com |

| Reagents | Hazardous acetylating agents | Greener acetyl sources, enzymatic acylation | Reduced hazard potential, improved process safety. |

Exploration of Novel Catalytic Applications

While pyridine (B92270) derivatives are well-known in catalysis, often as ligands or bases, the specific catalytic potential of this compound remains largely unexplored. researchgate.net Its unique structure, featuring a pyridine ring for coordination and an acetate (B1210297) group that can be modified or act as a directing group, suggests several promising avenues for future catalytic applications.

Future research could investigate its role in:

Acyl Transfer Reactions: Derivatives of 4-(dimethylamino)pyridine (DMAP) are powerful catalysts for acyl transfer. The structural similarity of this compound suggests that it, or its derivatives, could be developed into novel catalysts for esterification, amidation, and related transformations. researchgate.net

Precursor to N-Heterocyclic Carbene (NHC) Ligands: The pyridine core could serve as a scaffold for the synthesis of novel NHC ligands. These ligands are highly valued in organometallic chemistry for their ability to stabilize metal centers and mediate a wide range of cross-coupling and metathesis reactions.

Organocatalysis: The basic nitrogen of the pyridine ring could function as a Brønsted or Lewis base catalyst in various organic transformations, such as Michael additions or aldol (B89426) reactions. The electronic properties of the ring, modulated by the acetoxy and methyl groups, could be tuned to optimize catalytic activity and selectivity.

Table 2: Potential Catalytic Applications for this compound

| Catalysis Type | Potential Role of this compound | Example Reaction Class | Rationale |

|---|---|---|---|

| Acyl Transfer | Catalyst or Catalyst Precursor | Esterification, Amidation | Structural analogy to known pyridine-based acylation catalysts like DMAP. researchgate.net |

| Organometallic Chemistry | Ligand Precursor | Cross-Coupling Reactions (e.g., Suzuki, Heck) | The pyridine scaffold is suitable for conversion into more complex ligands like NHCs. |

| Organocatalysis | Lewis/Brønsted Base | Michael Addition, Aldol Condensation | The pyridine nitrogen atom provides a basic site for activating substrates. |

| Coordination Chemistry | Ligand in Coordination Polymers | Synthesis of functional materials | Pyridine derivatives are effective ligands for creating polymers with applications in catalysis and materials science. mdpi.com |

Integration into Continuous Flow Synthesis Systems

A potential flow synthesis setup could involve:

Precise Reagent Introduction: Using high-precision pumps to continuously feed streams of reactants into a microreactor or packed-bed reactor. thieme-connect.de

Controlled Reaction Environment: Maintaining optimal temperature and pressure within the reactor, which can be heated or cooled rapidly due to the high surface-area-to-volume ratio. This allows for the use of superheated solvents to accelerate reaction rates safely. nih.gov

In-line Purification: Incorporating downstream modules for continuous extraction, quenching, or purification, which can deliver the final product with high purity without the need for isolating intermediates. mdpi.comresearchgate.net

This transition from batch to flow processing can lead to shorter reaction times, reduced waste, and a safer manufacturing process, making it a key direction for future industrial-scale synthesis. scitube.ioresearchgate.net

Table 3: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Description | Potential Value/Condition | Benefit |

|---|---|---|---|

| Reactor Type | The main reaction vessel. | Packed-bed reactor with a solid catalyst; Plug flow reactor (PFR). | High catalyst-to-reagent ratio, efficient mixing. nih.gov |

| Flow Rate | Rate at which reactants are pumped into the reactor. | 0.1 - 10 mL/min (laboratory scale). | Precise control over residence time and reaction completion. mdpi.com |

| Temperature | Operating temperature of the reactor. | 100 - 200 °C (superheated conditions). | Accelerated reaction rates, reduced reaction time. nih.gov |

| Pressure | System pressure maintained by a back-pressure regulator. | 10 - 20 bar. | Allows for heating solvents above their atmospheric boiling points. nih.gov |

| Residence Time | The average time a molecule spends in the reactor. | 2 - 20 minutes. | Optimized for maximum conversion and minimal byproduct formation. mdpi.com |

Computational Design of Enhanced Derivatives with Tunable Reactivity

Computational chemistry provides powerful tools for understanding reaction mechanisms and designing new molecules with desired properties. Applying these methods to this compound can accelerate the discovery of new derivatives with enhanced catalytic activity, improved stability, or other valuable characteristics.

Future computational research could focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure of this compound and its derivatives. This can predict reactivity, analyze reaction pathways, and explain tautomeric preferences, similar to studies on other hydroxypyridines. researchgate.net

Molecular Docking and QSAR: In the context of designing new catalysts, quantitative structure-activity relationship (QSAR) studies can correlate structural features with catalytic performance, guiding the synthesis of more effective molecules.

In Silico Screening: Creating virtual libraries of this compound derivatives and computationally screening them for specific properties. This allows researchers to prioritize the most promising candidates for laboratory synthesis, saving time and resources.

By combining computational design with synthetic chemistry, researchers can rationally engineer novel compounds with precisely tuned electronic and steric properties, unlocking new applications and optimizing performance for existing ones.

Table 4: Application of Computational Methods to this compound Research

| Computational Method | Research Objective | Information Gained | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and electronic properties. | Transition state energies, charge distribution, orbital analysis. | Rationalize reactivity and guide the design of more reactive or selective derivatives. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate molecular structure with catalytic activity. | Predictive models for catalytic efficiency. | Accelerate the development of highly active catalysts based on the this compound scaffold. |

| Molecular Dynamics (MD) Simulation | Study conformational behavior and solvent effects. | Understanding of molecular flexibility and interactions in solution. | Optimize reaction conditions and solvent choice for synthesis and catalytic applications. |

| Virtual Screening | Identify derivatives with desired properties from a large library. | Prioritized list of synthetic targets. | Focus experimental efforts on candidates with the highest probability of success. |

Q & A

Q. What role does the acetoxy group play in modulating the biological activity of 4-methylpyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.